

1-Chloro-2-propanol Phosphorochloridate synthesis pathway

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Compound of Interest

Compound Name:	1-Chloro-2-propanol Phosphorochloridate
CAS No.:	13674-83-4
Cat. No.:	B569509

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An In-Depth Technical Guide to the Synthesis of **1-Chloro-2-propanol Phosphorochloridate**

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis pathway for **1-Chloro-2-propanol Phosphorochloridate**, a key intermediate with significant potential in medicinal chemistry and drug development. The primary focus is on the phosphorylation of 1-chloro-2-propanol using phosphorus oxychloride (POCl_3), a robust and well-established method for creating phosphorochloridates. This document elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses the critical considerations for reaction monitoring, purification, and safety. Furthermore, it contextualizes the application of the target molecule as a precursor for phosphoramidate prodrugs, a vital strategy for enhancing the pharmacokinetic profiles of therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of Phosphorylating Agents

Phosphorylation is a cornerstone of biological signaling and a critical chemical modification in drug development.[1] Phosphoryl prodrugs are frequently employed to mask the negative

charges of active pharmaceutical ingredients (APIs), thereby improving their membrane permeability and oral bioavailability.[2] **1-Chloro-2-propanol phosphorochloridate** serves as a valuable bifunctional building block. The phosphorochloridate moiety is a highly reactive electrophile, ideal for subsequent reactions with nucleophiles (e.g., alcohols or amines on an active drug molecule), while the chloro-propyl group offers a secondary site for chemical modification or can influence the steric and electronic properties of the final prodrug.

This guide details a logical and efficient synthesis pathway, grounded in fundamental principles of organophosphorus chemistry, to produce this intermediate.

Synthesis Pathway: From Precursor to Product

The synthesis is conceptualized as a two-stage process: ensuring the purity of the starting material, 1-chloro-2-propanol, and the core phosphorylation reaction.

Precursor Analysis: 1-Chloro-2-propanol

1-Chloro-2-propanol is a chlorohydrin typically produced on an industrial scale via the chlorohydration of propylene.[3] It exists as a mixture with its isomer, 2-chloro-1-propanol.[4] For precise stoichiometric control in the subsequent phosphorylation step, it is imperative to ascertain the purity and isomeric ratio of the starting material.

Key Physicochemical Data for 1-Chloro-2-propanol:

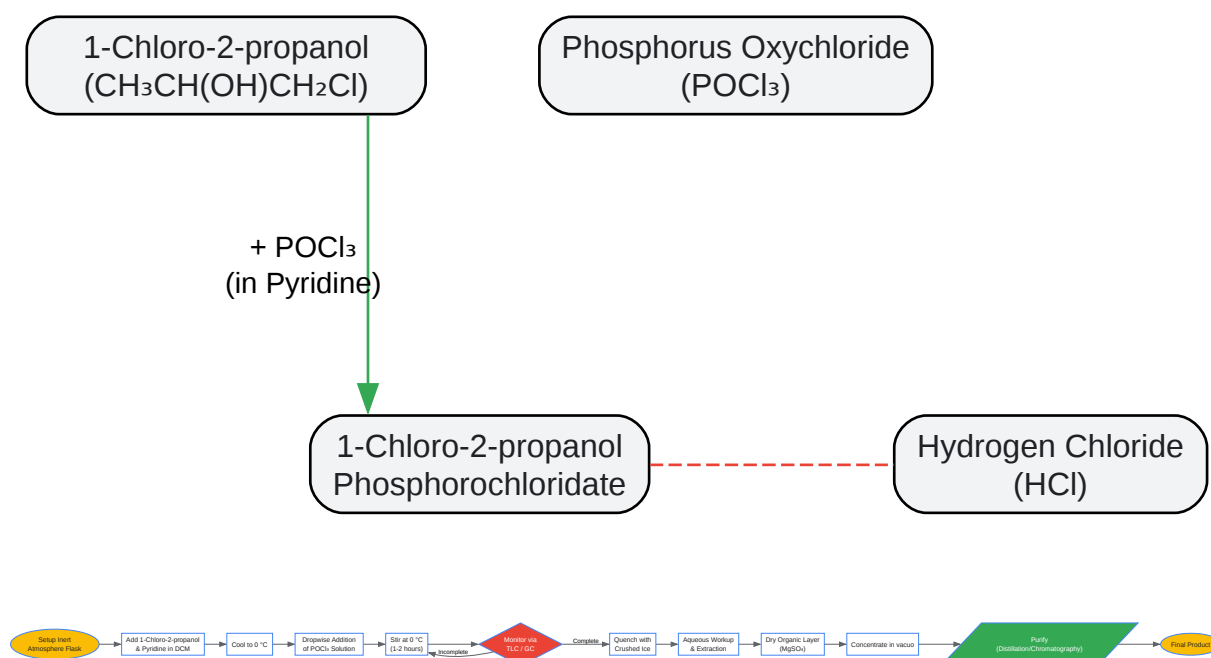
Property	Value	Source
Molecular Formula	C ₃ H ₇ ClO	[3]
Molecular Weight	94.54 g/mol	[3]
Boiling Point	126-127 °C (259-261 °F)	[5]
Density	1.111 - 1.115 g/mL at 20-25 °C	[5]
Solubility	Soluble in water	[5]
Appearance	Colorless liquid	[3]

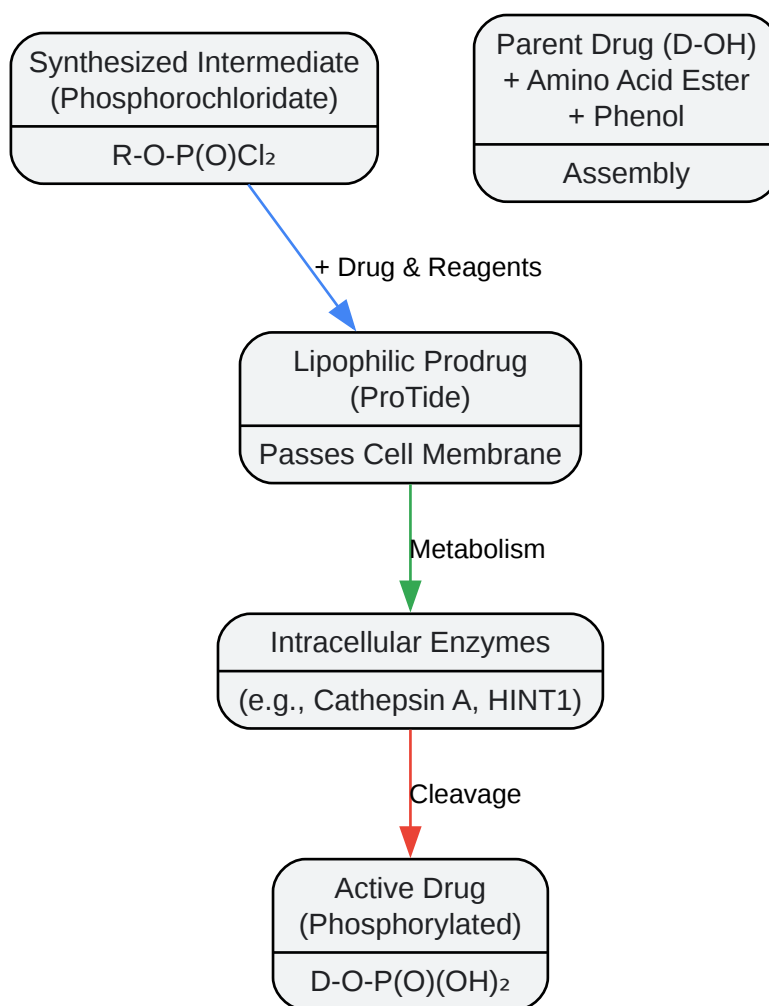
Core Reaction: Phosphorylation with Phosphorus Oxychloride (POCl₃)

The central step in the synthesis is the reaction of the secondary alcohol group of 1-chloro-2-propanol with phosphorus oxychloride. POCl₃ is a highly effective phosphorylating agent used to convert alcohols into corresponding phosphorochloridates.[6][7]

Reaction Principle: The mechanism involves the nucleophilic attack of the hydroxyl oxygen of 1-chloro-2-propanol on the electrophilic phosphorus atom of POCl₃. This addition is followed by the elimination of a chloride ion, forming a new P-O bond and releasing hydrogen chloride (HCl) as a byproduct. To prevent acid-mediated side reactions and drive the reaction to completion, a non-nucleophilic base, such as pyridine or triethylamine, is typically used as an HCl scavenger.[7][8]

Overall Synthesis Pathway Diagram





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